molecular formula C13H16N2O4 B14872382 (E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate

(E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate

Cat. No.: B14872382
M. Wt: 264.28 g/mol
InChI Key: AJCWKFZDQRASIQ-OXVXPMSQSA-N
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Description

(E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 2-methoxyphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
  • Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate

Uniqueness

(E)-ethyl 2-(2-(2-methoxyphenyl)hydrazono)-3-oxobutanoate is unique due to its specific structural features, such as the presence of both a hydrazone and an ester group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl (E)-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(17)12(9(2)16)15-14-10-7-5-6-8-11(10)18-3/h5-8,16H,4H2,1-3H3/b12-9+,15-14?

InChI Key

AJCWKFZDQRASIQ-OXVXPMSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1OC

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1OC

Origin of Product

United States

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